molecular formula C20H34O7S B570703 10-(2,5-Dihydroxy-3,4-dimethoxy-6-methylphenyl)decyl methanesulfonate CAS No. 845959-54-8

10-(2,5-Dihydroxy-3,4-dimethoxy-6-methylphenyl)decyl methanesulfonate

Cat. No.: B570703
CAS No.: 845959-54-8
M. Wt: 418.545
InChI Key: SUFHIINLSMQKDC-UHFFFAOYSA-N
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Description

10-(2,5-Dihydroxy-3,4-dimethoxy-6-methylphenyl)decyl methanesulfonate is a complex organic compound known for its unique chemical structure and properties. This compound is often studied for its potential applications in various scientific fields, including chemistry, biology, and medicine. Its structure includes a decyl chain attached to a phenyl ring substituted with hydroxyl, methoxy, and methyl groups, along with a methanesulfonate group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 10-(2,5-Dihydroxy-3,4-dimethoxy-6-methylphenyl)decyl methanesulfonate typically involves multiple steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 2,5-dihydroxy-3,4-dimethoxy-6-methylbenzaldehyde and decyl bromide.

    Formation of the Decyl Chain: The decyl chain is introduced through a nucleophilic substitution reaction where decyl bromide reacts with the phenolic hydroxyl groups under basic conditions.

    Methanesulfonation: The final step involves the introduction of the methanesulfonate group. This is achieved by reacting the intermediate compound with methanesulfonyl chloride in the presence of a base like triethylamine.

Industrial Production Methods

In an industrial setting, the production of this compound would involve similar steps but on a larger scale. The process would be optimized for yield and purity, often using automated reactors and continuous flow systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

10-(2,5-Dihydroxy-3,4-dimethoxy-6-methylphenyl)decyl methanesulfonate can undergo various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form quinones.

    Reduction: The methanesulfonate group can be reduced to a sulfide under specific conditions.

    Substitution: The methanesulfonate group can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophiles like sodium azide or thiourea in the presence of a base.

Major Products

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Sulfides and alcohols.

    Substitution: Various substituted phenyl derivatives depending on the nucleophile used.

Scientific Research Applications

10-(2,5-Dihydroxy-3,4-dimethoxy-6-methylphenyl)decyl methanesulfonate has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex molecules.

    Biology: Studied for its potential antioxidant properties and effects on cellular processes.

    Medicine: Investigated for its potential therapeutic effects, particularly in targeting oxidative stress-related diseases.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 10-(2,5-Dihydroxy-3,4-dimethoxy-6-methylphenyl)decyl methanesulfonate exerts its effects involves its interaction with cellular components. The compound’s antioxidant properties are attributed to its ability to donate electrons and neutralize free radicals. It targets molecular pathways involved in oxidative stress, potentially modulating the activity of enzymes and signaling molecules.

Comparison with Similar Compounds

Similar Compounds

    10-(2,5-Dihydroxy-3,4-dimethoxyphenyl)decyl methanesulfonate: Lacks the methyl group on the phenyl ring.

    10-(2,5-Dihydroxy-3,4-dimethoxy-6-methylphenyl)decyl sulfate: Contains a sulfate group instead of a methanesulfonate group.

Uniqueness

10-(2,5-Dihydroxy-3,4-dimethoxy-6-methylphenyl)decyl methanesulfonate is unique due to its specific substitution pattern on the phenyl ring and the presence of the methanesulfonate group. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Biological Activity

10-(2,5-Dihydroxy-3,4-dimethoxy-6-methylphenyl)decyl methanesulfonate, also known as Mitoquinol or MitoQ, is a mitochondria-targeted antioxidant derived from coenzyme Q10. Its structure includes a lipophilic decyl chain and a triphenylphosphonium cation that enhances its mitochondrial targeting capabilities. This compound has garnered attention due to its potential therapeutic applications in mitigating oxidative stress-related diseases, including neurodegenerative disorders.

The biological activity of Mitoquinol is primarily attributed to its role as an antioxidant. It operates through the following mechanisms:

  • Targeting Mitochondria : The triphenylphosphonium moiety directs the compound to the mitochondria, where it accumulates due to the negative membrane potential.
  • Antioxidant Activity : Once localized in the mitochondria, Mitoquinol reduces reactive oxygen species (ROS), thereby protecting mitochondrial integrity and function .

Antioxidant Properties

Mitoquinol's antioxidant properties have been extensively studied. It has been shown to:

  • Reduce oxidative stress markers in various cell types.
  • Protect neuronal cells from oxidative damage, which is particularly relevant for conditions like Parkinson's disease .

Antimicrobial Activity

Research indicates that compounds similar to Mitoquinol exhibit antimicrobial properties. The structural characteristics of Mitoquinol suggest it may also possess:

  • Antibacterial Effects : Studies on related compounds have demonstrated effectiveness against resistant strains such as MRSA (Methicillin-resistant Staphylococcus aureus) .
  • Antifungal and Antiviral Activities : Preliminary data suggest potential efficacy against certain fungal and viral pathogens.

Case Studies

  • Neuroprotection in Parkinson's Disease : A study demonstrated that Mitoquinol administration significantly reduced neurodegeneration in a Parkinson's disease model by mitigating mitochondrial dysfunction and oxidative stress.
  • Cardioprotective Effects : In models of cardiac ischemia-reperfusion injury, Mitoquinol exhibited protective effects by reducing myocardial oxidative damage and improving recovery post-injury .

Pharmacokinetics

Mitoquinol shows improved bioavailability compared to traditional coenzyme Q10 formulations. Its pharmacokinetic profile indicates:

  • Enhanced mitochondrial penetration.
  • Sustained release and activity within cellular environments .

Cytotoxicity Studies

Mitoquinol has been evaluated for cytotoxicity across various normal cell lines. Results indicate:

  • Low toxicity levels, making it a promising candidate for therapeutic applications without significant adverse effects on healthy cells .

Data Summary Table

PropertyFindings
StructureThis compound
Mechanism of ActionTargets mitochondria; reduces ROS
Antioxidant EfficacyProtects against oxidative stress
Antimicrobial ActivityEffective against MRSA; potential antifungal effects
CytotoxicityLow toxicity in normal cell lines
PharmacokineticsImproved bioavailability; enhanced mitochondrial targeting

Properties

IUPAC Name

10-(2,5-dihydroxy-3,4-dimethoxy-6-methylphenyl)decyl methanesulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H34O7S/c1-15-16(18(22)20(26-3)19(25-2)17(15)21)13-11-9-7-5-6-8-10-12-14-27-28(4,23)24/h21-22H,5-14H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SUFHIINLSMQKDC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=C(C(=C1O)OC)OC)O)CCCCCCCCCCOS(=O)(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H34O7S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

418.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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